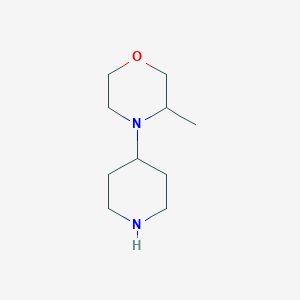

3-Methyl-4-(piperidin-4-yl)morpholine

説明

3-Methyl-4-(piperidin-4-yl)morpholine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

3-Methyl-4-(piperidin-4-yl)morpholine is a piperidine derivative . Piperidine derivatives are known to have diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity . .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to affect a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Piperidine derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .

生化学分析

Biochemical Properties

3-Methyl-4-(piperidin-4-yl)morpholine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a selective antagonist for adenosine A2A receptors . This interaction is crucial as adenosine A2A receptors are involved in various physiological processes, including cardiovascular function and neurotransmission. The compound’s ability to bind to these receptors and inhibit their activity highlights its potential in therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with adenosine A2A receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the specific cellular context, making it a versatile tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves binding to adenosine A2A receptors, leading to their inhibition . This inhibition can result in downstream effects on enzyme activity, gene expression, and cellular function. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of adenosine A2A receptors, resulting in prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can selectively inhibit adenosine A2A receptors without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including alterations in cardiovascular function and neurotransmission. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence metabolic flux and metabolite levels, further affecting its biological activity. Understanding these metabolic pathways is crucial for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Its ability to cross cellular membranes and reach target sites is essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical studies.

生物活性

3-Methyl-4-(piperidin-4-yl)morpholine is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a morpholine ring substituted with a piperidine moiety, positions it as a candidate for various therapeutic applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 194.28 g/mol |

| CAS Number | 1156820-09-5 |

| Solubility | Soluble in water and organic solvents |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of several piperidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These results suggest that the compound possesses moderate antibacterial activity, potentially useful in developing new antibiotics .

Antifungal Activity

The compound's antifungal properties have also been investigated. In vitro tests showed that it inhibits the growth of Candida albicans with an MIC value of 64 µg/mL, indicating its potential as an antifungal agent .

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors involved in cellular processes. Its piperidine moiety is believed to facilitate binding to these targets, modulating their activity effectively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperidine or morpholine rings can significantly influence its potency and selectivity.

Comparative Analysis of Similar Compounds

A comparative analysis with similar compounds reveals that modifications in the piperidine ring can enhance or diminish antibacterial activity:

| Compound Name | Structure Modification | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | Base compound | 16 |

| N-(2-pyridyl)-piperidine | Pyridine substitution | 32 |

| 4-Ethyl-piperidine | Ethyl substitution | 64 |

This table illustrates how minor structural changes can lead to significant variations in biological efficacy .

Research Findings and Future Directions

Ongoing research aims to further elucidate the biological pathways influenced by this compound. Studies are focusing on:

- Antiviral Activity : Investigating its potential against viral pathogens, including influenza and herpes simplex viruses.

- CNS Activity : Exploring its effects on central nervous system targets, considering its structural similarity to known CNS-active drugs .

- Toxicological Profile : Understanding safety and toxicity parameters to evaluate its suitability for therapeutic use.

科学的研究の応用

3-Methyl-4-(piperidin-4-yl)morpholine is a chemical compound with the molecular formula . It is a piperidine derivative that plays a significant role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Biochemical Properties and Interactions:

- This compound interacts with several enzymes, proteins, and other biomolecules. For example, it has been shown to act as a selective antagonist for adenosine A2A receptors.

- Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. They can affect a wide variety of biological activities, suggesting they may interact with multiple biochemical pathways.

Cellular Effects:

- This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

- Its interaction with adenosine A2A receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity.

Molecular Mechanism:

- At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves binding to adenosine A2A receptors, leading to their inhibition.

Antidiabetic Research

- Morpholine derivatives, including 4-{(3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, have shown antidiabetic activity by acting as positive allosteric modulators (PAM) of the GLP-1R (glucagon-like peptide-1 receptor), which helps reduce food intake in obesity and improve glucose handling in normal and diabetic patients .

- Sulfonamide-1,3,5-triazine-thiazole hybrids containing morpholine structures possess dipeptidyl peptidase 4 (DPP-4) selective inhibition activity, offering a blood glucose-lowering effect . These compounds improve blood glucose levels by enhancing insulin levels and antioxidant enzyme systems .

Other potential applications

- Certain morpholine and piperidine derivatives are being explored as potential antidiabetic drugs . Morpholine-substituted thiadiazoles have shown promise as histamine H3 receptor antagonists, potentially useful in treating obesity and type 2 diabetes . Specific compounds have demonstrated the ability to reduce non-fasting glucose levels and block increases in HbA1c .

- 1,3,5-triazines containing morpholine fragments are being investigated as novel DPP-4 inhibitors without cardiac toxicity, showing blood glucose-lowering effects and improvements in the oxidative system in rats .

- Phenoxyethyl piperidine/morpholine derivatives are being studied as potential inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease research .

特性

IUPAC Name |

3-methyl-4-piperidin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-9-8-13-7-6-12(9)10-2-4-11-5-3-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFRYULEFZNBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。